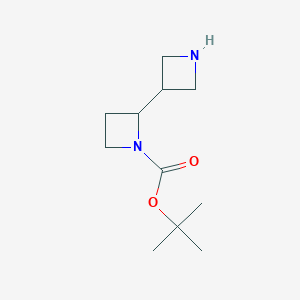
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% (4-ATF-NMEB) is a novel fluorinated benzamide derivative with a wide range of applications in organic synthesis and scientific research. 4-ATF-NMEB is a colorless, non-volatile, and thermally stable compound with a boiling point of 295-297°C. It is synthesized through a two-step reaction involving the reaction of 4-azido-2,3,5,6-tetrafluoro-benzoic acid (4-ATF-BA) with 2-methacrylamidoethyl amine (2-MAEA). This compound has been widely studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biomedical research.
Applications De Recherche Scientifique
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been used for a variety of applications in scientific research. It has been used as a reagent in organic synthesis for the synthesis of novel compounds and as a catalyst for a variety of reactions. It has also been used in medicinal chemistry for the synthesis of drug molecules and in biochemistry for the study of enzyme-substrate interactions. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been used in biomedical research for the study of gene expression and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% is not yet fully understood. However, it is believed that the azido group in the molecule is responsible for its reactivity. The azido group is capable of forming an unstable intermediate with the substrate, which can then be further reacted with other molecules. This reaction can occur in a variety of ways, depending on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% are not yet fully understood. However, studies have shown that it can have an inhibitory effect on certain enzymes and can also affect the activity of certain proteins. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been found to be toxic to certain cell lines and has been shown to have an inhibitory effect on the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% in laboratory experiments has several advantages. It is a stable compound with a wide range of applications and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with caution. In addition, it is not soluble in water and must be used in a solvent system.
Orientations Futures
The potential applications of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% are still being explored. Some potential future directions include its use in drug design and development, in the study of protein-protein interactions, and in the study of gene regulation. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, further research is needed to understand the biochemical and physiological effects of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% and its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% is a two-step reaction. First, 4-ATF-BA is reacted with 2-MAEA in the presence of a catalyst to form the desired product. The reaction is conducted in a sealed tube at a temperature of 90°C for 1 hour. The reaction mixture is then cooled to room temperature and the product is extracted with ethyl acetate. The product is then purified by column chromatography and recrystallized from ethanol.
Propriétés
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTPRYVHJTYEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)





![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
